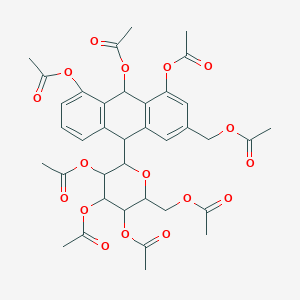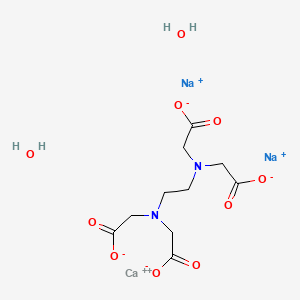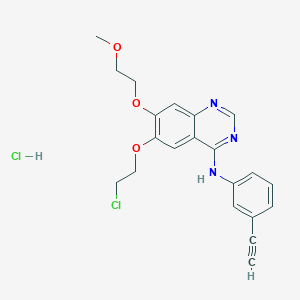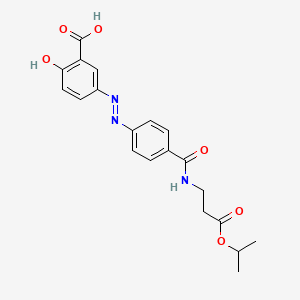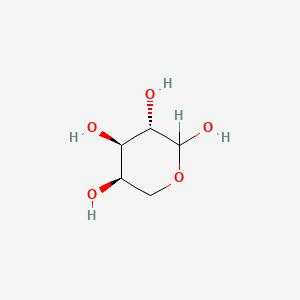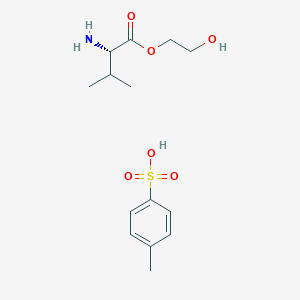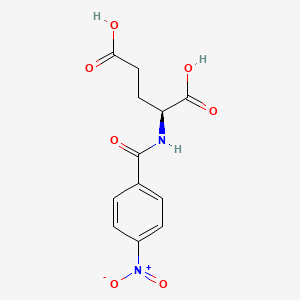![molecular formula C₁₀H₇NO₄ B1146440 6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one CAS No. 38489-93-9](/img/structure/B1146440.png)
6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-oxime can be used in the preparation of nonneurotoxic tetralin, indan analogues and in the total synthesis of Papilistatin. Papilistatin is a unique phenanthrene-1,10-dicarboxylic acid having good anticancer and antibacterial activity.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A study by Saberi et al. (2015) describes the diastereoselective synthesis of new N-containing heterocyclic compounds, highlighting a method with high yields, short reaction times, and diastereoselectivity. This research is significant for the development of new chemical entities in pharmaceutical research (Saberi, Mohammadizadeh, & Esmaeili, 2015).
pH Indicators and Chemosensors
Shirini et al. (2013) demonstrated the use of dihydro-5H-indeno[1,2-b]quinolines, synthesized via a one-pot multi-component process, as new pH indicators. These compounds exhibit large wavelength shifts and sensitivity in a specific pH range, indicating potential applications in analytical chemistry (Shirini, Beigbaghlou, Atghia, & Mousazadeh, 2013).
Analgesic and Antipyretic Agents
Research by Reddy et al. (2014) focused on environmentally friendly syntheses of potential analgesic and antipyretic compounds. They developed synthetic routes for specific derivatives, highlighting the application of these compounds in medicinal chemistry (Reddy, Ramana Reddy, & Dubey, 2014).
Carbon-Nitrogen Bond Cleavage Reactions
Lal and Gidwani (1993) explored novel carbon-nitrogen bond cleavage reactions, leading to the synthesis and derivatization of 5H-indeno[1,2d] pyrimidines. This research contributes to the understanding of complex chemical reactions and their applications in synthetic chemistry (Lal & Gidwani, 1993).
Electrochemical Studies
A study by Dryhurst (1976) investigated the electrochemical oxidation of related compounds at the pyrolytic graphite electrode. This research is crucial for understanding the electrochemical properties of such compounds, which can have applications in electrochemistry and materials science (Dryhurst, 1976).
Propriétés
IUPAC Name |
(6Z)-6-hydroxyimino-5H-cyclopenta[f][1,3]benzodioxol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10-6-3-9-8(14-4-15-9)2-5(6)1-7(10)11-13/h2-3,13H,1,4H2/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASMPMCEFUTPH-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2C(=O)C1=NO)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC3=C(C=C2C(=O)/C1=N\O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

